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Compound of Interest

Compound Name: LPM4870108

Cat. No.: B15616778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the kinase selectivity of LPM4870108, a

potent pan-Tropomyosin receptor kinase (Trk) inhibitor. Its performance is objectively compared

with other approved Trk inhibitors: Larotrectinib, Entrectinib, and Repotrectinib. This analysis is

supported by available preclinical data to assist researchers in making informed decisions for

their drug development programs.

Kinase Selectivity Profile Comparison
The following table summarizes the available quantitative data on the kinase inhibitory activity

of LPM4870108 and its comparators. The data has been compiled from various public sources,

and direct head-to-head comparative screening data across a comprehensive kinome panel is

not publicly available. Therefore, variations in experimental conditions should be considered

when interpreting these results.
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Kinase Target
LPM4870108

IC50 (nM)

Larotrectinib

IC50 (nM)

Entrectinib IC50

(nM)

Repotrectinib

IC50 (nM)

TrkA 2.4[1] 5 1.7[2] <0.2[3][4]

TrkB

<10% remaining

activity at 500

nM[1][5]

11 0.1[2] <0.2[3][4]

TrkC 0.2[1] 6 0.1[2] <0.2[3][4]

ALK 182[1] >10,000 1.6[2] ~2.9

ROS1

10-30%

remaining activity

at 500 nM[1][5]

>10,000 0.2[2] 0.071[3]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50%

inhibition of the kinase activity. A lower value indicates higher potency. Data for Larotrectinib

and some values for other inhibitors are based on broader selectivity screens where specific

IC50 values for less sensitive kinases are often reported as >10,000 nM. For LPM4870108,

some data is presented as percent remaining activity at a given concentration.

Signaling Pathway Context
The Trk signaling pathway is crucial for neuronal survival, differentiation, and function. In

several cancers, gene fusions involving the NTRK genes lead to the expression of

constitutively active Trk fusion proteins, which act as oncogenic drivers. LPM4870108 and the

compared inhibitors are designed to block the ATP binding site of these Trk kinases, thereby

inhibiting their activity and downstream signaling.
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Trk Signaling Pathway Inhibition

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

KINOMEscan™ Competition Binding Assay
This assay is a high-throughput method to determine the binding affinity of a compound against

a large panel of kinases.
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Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

on the solid support is quantified.

Protocol Outline:

Kinase-Phage Fusion: Kinases are fused to T7 bacteriophage.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition: The kinase-phage construct is incubated with the immobilized ligand and the

test compound at various concentrations.

Washing: Unbound components are washed away.

Quantification: The amount of kinase-phage bound to the solid support is quantified using

quantitative PCR (qPCR) of the phage DNA.

Data Analysis: The results are reported as the percentage of the DMSO control, and a

dissociation constant (Kd) is determined from the dose-response curve.

ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the

amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the

remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a

luciferase reaction to generate a luminescent signal that is proportional to the initial kinase

activity.

Protocol Outline:

Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are

incubated together in a multiwell plate.
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Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction

and consume the remaining ATP.

ADP to ATP Conversion and Luminescence: Kinase Detection Reagent is added, which

contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a

luminescent signal from the newly synthesized ATP.

Signal Detection: The luminescence is measured using a luminometer.

Data Analysis: The luminescent signal is correlated with the amount of ADP produced, and

IC50 values are determined from the dose-response curves of the inhibitor.

Kinase Selectivity Assay Workflow
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Kinase Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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